Product packaging for 1-Ethynylbicyclo[2.2.2]octane(Cat. No.:)

1-Ethynylbicyclo[2.2.2]octane

Cat. No.: B7809538
M. Wt: 134.22 g/mol
InChI Key: JKHHNHCKFZBFRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethynylbicyclo[2.2.2]octane is a specialized organic compound that serves as a critical building block in advanced materials science and asymmetric synthesis. Its rigid bicyclo[2.2.2]octane (BCO) scaffold provides a robust three-dimensional framework, and the terminal alkyne at the bridgehead position serves as a highly reactive handle for further functionalization, most notably through metal-catalyzed coupling reactions such as the Sonogashira reaction . This compound is particularly valuable in the design and synthesis of asymmetric molecular rotors and polyrotors. These functional structures, which feature a 1,4-bis(ethynyl)bicyclo[2.2.2]octane core, are fundamental components in the engineering of crystalline arrays for molecular machines . The asymmetry of the rotator is essential for studying correlated motion and developing switchable molecular systems . Furthermore, the BCO structure is frequently found as a subunit in natural products and is widely utilized as a key scaffold in total synthesis and as a ligand in asymmetric catalysis . The terminal alkyne functionality allows researchers to efficiently desymmetrize the BCO core and create complex, asymmetric structures with high purity and good yields, enabling access to unprecedented rotors and extended ligands . This compound is intended for research and development purposes only. For Research Use Only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14 B7809538 1-Ethynylbicyclo[2.2.2]octane

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethynylbicyclo[2.2.2]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14/c1-2-10-6-3-9(4-7-10)5-8-10/h1,9H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHHNHCKFZBFRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC12CCC(CC1)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Ethynylbicyclo 2.2.2 Octane and Analogues

Classical and Modern Approaches to 1-Ethynylbicyclo[2.2.2]octane Synthesis

Directly functionalizing the inert bridgehead position of a bicyclo[2.2.2]octane derivative with an ethynyl (B1212043) group is a common strategy. These methods typically start from a precursor bearing a suitable leaving group at the 1-position, such as a halogen or a carboxylate group. For example, a common precursor, bicyclo[2.2.2]octane-1-carboxylic acid, can be converted to a bridgehead halide. This halide can then undergo a coupling reaction, such as a Sonogashira or related palladium-catalyzed coupling, with a protected acetylene (B1199291) source, followed by deprotection to yield the terminal alkyne.

An alternative to functionalizing a pre-existing BCO skeleton is to build the cage with the desired functionality already incorporated or in a form that is easily converted. The most prominent method for constructing the bicyclo[2.2.2]octane framework is the Diels-Alder reaction. escholarship.orgnih.gov This cycloaddition, typically between a 1,3-cyclohexadiene derivative and a suitable dienophile, creates the bicyclic core in a highly efficient manner. escholarship.orgnih.gov For the synthesis of ethynyl-substituted derivatives, a dienophile containing a masked or protected ethynyl group can be employed. Subsequent chemical transformations can then reveal the desired ethynyl functionality at the bridgehead position.

Synthesis of Substituted this compound Derivatives

For applications in molecular electronics and as molecular rotors, derivatives with multiple ethynyl groups are of particular interest. The synthesis of these analogues, especially in a controlled and asymmetric fashion, requires specialized strategies.

The symmetrical 1,4-diethynylbicyclo[2.2.2]octane is a foundational component for many molecular rotators. Its synthesis is well-established and generally begins with the commercially available bicyclo[2.2.2]octane-1,4-dicarboxylic acid. researchgate.net A typical synthetic sequence involves the conversion of the dicarboxylic acid to a more reactive species, which is then subjected to reactions that install the alkyne moieties.

A general synthetic pathway is outlined in the table below.

StepDescriptionTypical Reagents
1 Conversion to Diacyl ChlorideThionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
2 Reaction with Acetylene SourceReaction with a protected acetylene, such as (trimethylsilyl)acetylene, often via a coupling reaction.
3 DeprotectionRemoval of the silyl or other protecting groups.

This route provides reliable access to the key 1,4-diethynyl precursor for more complex derivatives. researchgate.net

The creation of asymmetric rotators based on the 1,4-bis(ethynyl)bicyclo[2.2.2]octane core is crucial for engineering sophisticated crystalline arrays and molecular machines. beilstein-journals.orgnih.govnih.gov A key challenge is the selective functionalization of only one of the two identical ethynyl groups. A successful strategy involves the use of a bulky and polar protecting group that allows for the desymmetrization of the molecule. beilstein-journals.orgnih.gov

The carbinol 2-methyl-3-butyn-2-ol is an effective protecting group for this purpose. beilstein-journals.orgnih.govnih.gov Its polarity facilitates efficient chromatographic separation of mono-protected and di-protected species, and it can be readily removed when desired. beilstein-journals.orgnih.gov The synthesis of an asymmetrically substituted BCO rotator, 4-(4-ethynylbicyclo[2.2.2]octan-1-yl)-2-methylbut-3-yn-2-ol, starts from 1,4-diethynylbicyclo[2.2.2]octane. beilstein-journals.org

The key desymmetrization step is detailed below:

ReactantsReagentsProductYieldReference
1,4-diethynylbicyclo[2.2.2]octane1. n-butyllithium in diethyl ether at -78 °C 2. Acetone4-(4-ethynylbicyclo[2.2.2]octan-1-yl)-2-methylbut-3-yn-2-ol44% beilstein-journals.org

This mono-protected intermediate serves as a versatile precursor for a wide range of asymmetric rotors and polyrotors through subsequent coupling and deprotection steps. beilstein-journals.orgbeilstein-journals.org For instance, palladium-catalyzed homocoupling of this intermediate can be used to synthesize dirotors. beilstein-journals.org

Halogenated derivatives, particularly iodo-substituted compounds, are of interest for their ability to form halogen bonds, which can be exploited in the construction of functional crystalline materials. acs.org The synthesis of 1,4-bis(iodoethynyl)bicyclo[2.2.2]octane (BIBCO) is a prime example. This compound is prepared from the 1,4-diethynylbicyclo[2.2.2]octane precursor. The reaction involves the direct iodination of the terminal alkyne positions.

Starting MaterialReagentsProductReference
1,4-diethynylbicyclo[2.2.2]octaneN-Iodosuccinimide (NIS), Silver Nitrate (AgNO₃) in Acetone1,4-bis(iodoethynyl)bicyclo[2.2.2]octane acs.org

This direct halogenation provides an efficient route to materials that can self-assemble into ordered arrays through specific halogen-bonding interactions. acs.org

Protecting Group Chemistry in this compound Synthesis

Protecting groups are crucial in the multi-step synthesis of complex molecules like this compound, preventing reactive functional groups from undergoing unwanted reactions.

The 2-methyl-3-butyn-2-ol group, a type of carbinol, serves as an effective protecting group in the synthesis of asymmetric 1,4-bis(ethynyl)bicyclo[2.2.2]octane (BCO) rotators. beilstein-journals.orgnih.gov This protecting group is favored for its polar nature, which aids in chromatographic separation, and its ability to allow for selective functionalization of one ethynyl group while the other remains protected. beilstein-journals.org The synthesis of the key precursor, 4-(4-ethynylbicyclo[2.2.2]octan-1-yl)-2-methylbut-3-yn-2-ol, demonstrates the utility of this strategy. beilstein-journals.org Deprotection to reveal the terminal alkyne can be achieved using a base, although careful control of reaction conditions is necessary to prevent complete deprotection of bis-protected species. beilstein-journals.org

A general synthetic route involves the reaction of 1,4-diethynylbicyclo[2.2.2]octane with n-butyllithium followed by acetone to yield the mono-protected carbinol derivative. beilstein-journals.org This intermediate can then undergo further reactions, such as palladium-catalyzed coupling, before the removal of the carbinol protecting group with a base like potassium hydroxide in toluene. beilstein-journals.org

The trimethylsilyl (TMS) group is another widely used protecting group for terminal alkynes in the synthesis of this compound derivatives. researchgate.netwikipedia.org TMS groups are chemically inert under many reaction conditions but can be selectively removed when needed. wikipedia.org This allows for the sequential functionalization of diethynyl compounds.

One strategy involves the mono-protection of 1,4-diethynylbicyclo[2.2.2]octane with a TMS group, allowing the remaining free alkyne to undergo further reactions. researchgate.net The TMS group can be introduced using reagents like trimethylsilyl chloride. wikipedia.org Deprotection is typically accomplished using fluoride-based reagents such as tetrabutylammonium fluoride (TBAF) or by treatment with potassium carbonate in methanol. gelest.comntu.edu.tw The differential stability of various silyl protecting groups, such as TMS and triisopropylsilyl (TIPS), allows for selective deprotection strategies. For instance, a TMS group can be selectively cleaved in the presence of a TIPS group. gelest.com

Table 1: Comparison of Protecting Groups in this compound Synthesis

Protecting Group Structure Key Features Deprotection Conditions
Carbinol (2-methyl-3-butyn-2-ol) -C(OH)(CH₃)₂ Polar, aids in separation Base (e.g., KOH) in toluene beilstein-journals.org
Trimethylsilyl (TMS) -Si(CH₃)₃ Inert, allows sequential functionalization Fluoride source (e.g., TBAF) or K₂CO₃/MeOH gelest.comntu.edu.tw

Catalytic and Mechanistic Considerations in Synthesis

Catalysis plays a pivotal role in the efficient synthesis of this compound and its analogues, enabling the formation of key carbon-carbon bonds and the construction of the bicyclic core.

The Sonogashira coupling is a powerful and widely used method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. organic-chemistry.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) co-catalyst. organic-chemistry.org In the context of this compound synthesis, it is employed to attach various substituents to the bicyclic core via the ethynyl linker. beilstein-journals.org

For instance, the synthesis of asymmetric BCO rotators involves the Sonogashira coupling of a mono-protected ethynylbicyclo[2.2.2]octane derivative with a suitable aryl halide. beilstein-journals.org Typical catalysts include [Pd(PPh₃)₄] and CuI in the presence of an amine base like triethylamine. beilstein-journals.org The reaction mechanism involves a catalytic cycle with both palladium and copper intermediates. While effective, a common side reaction is the homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by controlling reaction conditions, such as performing the reaction under a hydrogen atmosphere. ntu.edu.tw Efforts have also been made to develop more sustainable, copper-free Sonogashira protocols. ijnc.ir

Gold catalysis has emerged as a powerful tool in organic synthesis for activating C-C multiple bonds and facilitating various cyclization and cycloaddition reactions. beilstein-journals.org Cationic gold(I) complexes are particularly effective as soft, carbophilic Lewis acids. beilstein-journals.org While direct examples of gold-catalyzed synthesis of this compound are not prominent in the provided search results, gold catalysts are known to promote the synthesis of various bicyclic and polycyclic structures through intramolecular cycloisomerization of enynes and related substrates. beilstein-journals.orgfrontiersin.org These reactions proceed through the activation of the alkyne by the gold catalyst, followed by nucleophilic attack and subsequent cyclization. frontiersin.org The versatility of gold catalysts in forming complex ring systems suggests their potential applicability in developing novel synthetic routes to bicyclo[2.2.2]octane derivatives. researchgate.net

Recent advancements have led to the development of metal-free synthetic methods for constructing the bicyclo[2.2.2]octane core. rsc.orgrsc.org One such method is a tandem reaction that provides access to a variety of bicyclo[2.2.2]octane-1-carboxylates in good yields and with high enantioselectivities. rsc.orgrsc.orgresearchgate.net This approach is significant as it avoids the use of potentially toxic and expensive metal catalysts. The reaction proceeds under mild and operationally simple conditions, often mediated by an organic base. rsc.orgrsc.org This methodology is particularly useful for the large-scale preparation of key intermediates that can be further elaborated to introduce the ethynyl functionality. rsc.org

Table 2: Catalytic Systems in Bicyclo[2.2.2]octane Synthesis

Catalytic System Reaction Type Key Features
Palladium/Copper Sonogashira Coupling Forms C(sp)-C(sp²) bonds, versatile for functionalization organic-chemistry.org
Gold Cycloisomerization/Cycloaddition Activates alkynes for ring formation, potential for novel routes beilstein-journals.orgfrontiersin.org
Metal-Free (Organocatalysis) Tandem Annulation Enantioselective, avoids metal catalysts, mild conditions rsc.orgrsc.org

Optimization of Reaction Conditions and Yields

The efficient synthesis of this compound and its analogues is highly dependent on the careful optimization of reaction conditions to maximize product yields. Research has focused on refining parameters such as temperature, reaction time, and stoichiometry of reagents for key synthetic steps.

Detailed Research Findings

Further optimization has been achieved in subsequent derivatization steps, such as Sonogashira coupling reactions. For example, in the synthesis of an extended alkaloid ligand, two different routes involving Sonogashira couplings were explored, with one route being preferred due to demonstrably higher yields. beilstein-journals.org

In the synthesis of related fused bicyclo[2.2.2]octene structures, reaction conditions have also been systematically optimized. For most substrates, quantitative conversions of over 98% were achieved by heating the reactants at 160 °C for 3 hours with a 5% excess of the hydrazide reagent. nih.gov However, for less reactive starting materials, achieving a similar quantitative conversion required more forcing conditions, including an increase in the reaction time to 10.5 hours and the use of a 100% excess of the hydrazide. nih.gov

These findings underscore the importance of tailoring reaction conditions to the specific substrates and transformations involved in the synthesis of this compound and its derivatives to achieve optimal efficiency and yields.

Data Tables

Table 1: Optimized Conditions for Monocarbinol Precursor Synthesis via Nucleophilic Addition

Starting MaterialReagentsTemperatureInitial YieldPotential Yield with Recycling
1,4-diethynylbicyclo[2.2.2]octanen-BuLi, Acetone-78 °C to -50 °C44–50%Up to 64%

Table 2: Optimized Conditions for Fused Bicyclo[2.2.2]octene Synthesis

Substrate ReactivityReagent ExcessTemperatureReaction TimeConversion
Standard5%160 °C3 h>98%
Low100%160 °C10.5 h>98%

Reactivity and Chemical Transformations of 1 Ethynylbicyclo 2.2.2 Octane Scaffolds

Alkyne Functionalization Reactions

The terminal alkyne of the 1-ethynylbicyclo[2.2.2]octane scaffold is a highly versatile functional group, amenable to both nucleophilic and electrophilic attack, allowing for the introduction of a wide range of molecular complexity.

The acidic proton of the terminal alkyne can be readily removed by a strong base, such as n-butyllithium, to generate a potent nucleophile. This bicyclooctyl acetylenide anion can then react with various electrophiles. A key example of this reactivity is in the controlled functionalization of 1,4-diethynylbicyclo[2.2.2]octane to create asymmetric structures.

In a representative synthesis, the mono-lithium salt of 1,4-diethynylbicyclo[2.2.2]octane is generated and subsequently reacted with an electrophile like acetone. This nucleophilic addition to the carbonyl group yields a tertiary alcohol, specifically 4-(4-ethynylbicyclo[2.2.2]oct-1-yl)-2-methylbut-3-yn-2-ol. This strategy demonstrates precise control over the reaction stoichiometry to achieve monofunctionalization, which is crucial for the synthesis of asymmetric molecular rotors and polyrotors. The successful execution of this reaction hinges on careful control of temperature and the amount of reactants used.

Reactant 1 (Nucleophile Precursor)BaseElectrophileProductYield
1,4-diethynylbicyclo masterorganicchemistry.commasterorganicchemistry.commasterorganicchemistry.comoctanen-ButyllithiumAcetone4-(4-ethynylbicyclo[2.2.2]oct-1-yl)-2-methylbut-3-yn-2-ol44-50%

This table illustrates a key nucleophilic addition reaction used to asymmetrically functionalize the BCO core.

The electron-rich pi system of the alkyne in this compound is susceptible to electrophilic attack. While specific studies on this substrate are not extensively detailed, its reactivity is predicted by the well-established mechanisms of electrophilic additions to alkynes. Reactions with hydrogen halides (HX) and halogens (X₂) are expected to proceed readily.

The addition of a hydrogen halide, such as HBr, would involve the protonation of the triple bond to form a vinyl carbocation. This intermediate would be stabilized at the carbon atom adjacent to the BCO cage. Subsequent attack by the halide ion would yield the corresponding vinyl halide.

Similarly, the addition of halogens like bromine (Br₂) or chlorine (Cl₂) is expected to occur via a bridged halonium ion intermediate. masterorganicchemistry.com The subsequent backside attack by a halide ion results in an anti-addition, yielding a trans-dihaloalkene as the primary product. masterorganicchemistry.com The addition of a second equivalent of the halogen can further transform the dihaloalkene into a tetrahaloalkane. masterorganicchemistry.com Although alkynes generally react more slowly with electrophilic halogens than alkenes, these transformations provide a fundamental route to halogenated BCO derivatives. masterorganicchemistry.com

ElectrophileIntermediateProduct (1 equivalent)Stereochemistry
HBrVinyl Carbocation1-(1-bromoethenyl)bicyclo[2.2.2]octaneMixture of E/Z isomers
Br₂Bridged Bromonium Ion(E)-1-(1,2-dibromoethenyl)bicyclo[2.2.2]octaneAnti-addition
Cl₂Bridged Chloronium Ion(E)-1-(1,2-dichloroethenyl)bicyclo[2.2.2]octaneAnti-addition

This table summarizes the expected outcomes of electrophilic addition reactions to the ethynyl (B1212043) group of this compound based on established alkyne chemistry.

Cycloaddition Chemistry

The ethynyl group attached to the BCO core can participate in cycloaddition reactions, offering pathways to complex polycyclic structures. Furthermore, the BCO core itself is often constructed using cycloaddition strategies.

Photochemical [2+2] cycloadditions represent a powerful method for constructing four-membered rings. Under visible light irradiation and in the presence of a suitable photosensitizer, the alkyne of this compound can potentially react with an alkene. This process is believed to occur via a triplet energy transfer mechanism. researchgate.net The photosensitizer absorbs light and transfers its energy to one of the reactants, promoting it to an excited triplet state. This excited molecule then reacts with the other substrate in a stepwise fashion through a diradical intermediate to form a cyclobutene ring. Such reactions are highly valuable for their ability to create strained ring systems under mild conditions.

The bicyclo[2.2.2]octane skeleton itself is frequently synthesized via the Diels-Alder reaction, a powerful [4+2] cycloaddition. This method is particularly effective for creating the sterically congested BCO core with high efficiency. In nature-inspired syntheses, an intramolecular Diels-Alder reaction can be employed to construct the BCO framework of complex natural products. This strategic cyclization can simultaneously establish multiple stereogenic centers, including all-carbon quaternary centers, in a single, highly controlled step. The regioselectivity of these intramolecular reactions can be influenced by factors such as the nature of the tether connecting the diene and dienophile and the presence of catalysts.

Halogenation and Halogen-Bonding Interactions

The introduction of halogens onto the ethynylbicyclo[2.2.2]octane scaffold not only modifies its chemical reactivity but also enables its participation in specific non-covalent interactions, which are crucial for crystal engineering and the design of functional materials.

Direct halogenation of the alkyne with reagents such as Br₂ or Cl₂ leads to di- or tetra-halogenated products, as described in section 3.1.2. Of particular interest are the iodo-derivatives, which are key components in the study of halogen bonding.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic "donor" to a Lewis basic "acceptor". In the context of BCO scaffolds, compounds like 1,4-bis(iodoethynyl)bicyclo[2.2.2]octane have been synthesized to serve as platforms for investigating these interactions. In the solid state, the iodine atom on one molecule forms a strong, directional halogen bond with the electron-rich ethynyl group of a neighboring molecule. These interactions are sufficiently strong to direct the self-assembly of molecules into highly ordered crystalline networks, such as lamellar-ordered layers. The study of these halogen-bonded networks is integral to the development of functional materials, including crystalline molecular machines where the BCO units can function as gigahertz-frequency molecular rotors.

CompoundInteraction TypeResulting StructureApplication
1,4-bis(iodoethynyl)bicyclo[2.2.2]octaneC−I···π(alkyne) Halogen BondOrdered crystalline arraysMolecular rotors, functional materials

This table highlights the use of a halogenated BCO derivative in forming structured materials through halogen bonding.

Carbon Monoxide Insertion Reactions

A thorough review of the scientific literature did not yield specific examples of carbon monoxide insertion reactions involving this compound. However, based on the well-established principles of transition metal-catalyzed carbonylation of terminal alkynes, a hypothetical reaction pathway can be described.

Generally, such transformations, often referred to as carbonylative cross-coupling reactions, involve the use of a transition metal catalyst, typically based on palladium or rhodium. In a hypothetical scenario, this compound would react with carbon monoxide and a suitable nucleophile in the presence of a catalyst system. For instance, in a process analogous to a carbonylative Sonogashira coupling, the alkyne could be coupled with an aryl or vinyl halide under a carbon monoxide atmosphere. This would result in the formation of an α,β-alkynyl ketone, where the carbonyl group has been inserted between the BCO cage and the aryl/vinyl group.

The reaction would likely proceed through a catalytic cycle involving:

Oxidative addition of the halide to the low-valent metal center.

Insertion of carbon monoxide into the metal-carbon bond to form an acyl-metal intermediate.

Coordination of the this compound to the metal complex.

Deprotonation of the alkyne by a base.

Transmetalation or a related step to couple the acetylide with the acyl group.

Reductive elimination to release the final product and regenerate the active catalyst.

While this describes a plausible transformation, it is important to note that the specific reaction conditions, catalyst efficiency, and yields for this compound have not been reported.

Desymmetrization Strategies for Diethynyl Derivatives

The symmetric nature of 1,4-diethynylbicyclo[2.2.2]octane presents a synthetic challenge when designing molecules with distinct functionalities at either end of the rigid BCO rod. To overcome this, several desymmetrization strategies have been developed to achieve selective monofunctionalization.

One straightforward approach is the statistical monoprotection of one of the terminal alkyne groups. A common protecting group for this purpose is the trimethylsilyl (TMS) group. This method relies on controlling the stoichiometry of the silylating agent to favor the formation of the mono-protected species over the di-protected and unreacted starting material. While effective, this can lead to mixtures that require careful purification.

A more versatile and efficient strategy involves the use of a removable and functionalizable protecting group, such as a bulky carbinol. Specifically, 2-methyl-3-butyn-2-ol has been successfully employed as a protecting group that allows for the isolation of the mono-adduct in good yields. beilstein-journals.orgnih.gov The polarity of the carbinol group facilitates chromatographic separation from the non-polar starting material and the di-substituted byproduct. nih.gov

The synthetic utility of this carbinol-based desymmetrization lies in the orthogonality of the two ethynyl groups. The free alkyne can undergo a variety of transformations, such as Sonogashira coupling, while the protected alkyne remains inert. Subsequently, the carbinol group can be readily removed under basic conditions to liberate the second ethynyl group for further, different functionalization. This strategy provides a general entry into asymmetrically substituted 1,4-diethynylbicyclo[2.2.2]octane derivatives, which are crucial precursors for molecular rotors and other advanced materials. beilstein-journals.orgnih.gov

The following table summarizes the key aspects of these desymmetrization strategies.

Strategy Starting Material Reagents and Conditions Product Key Features Reference
Statistical Monosilylation1,4-Diethynylbicyclo[2.2.2]octaneTrimethylsilylacetylene1-Ethynyl-4-(trimethylsilylethynyl)bicyclo[2.2.2]octaneFacile but can result in product mixtures requiring purification. beilstein-journals.org
Monoprotection with Carbinol1,4-Diethynylbicyclo[2.2.2]octane1. n-Butyllithium, -78 °C 2. Acetone, -78 °C to -50 °C4-(4-Ethynylbicyclo[2.2.2]octan-1-yl)-2-methylbut-3-yn-2-olGood yields; polar protecting group aids in purification; allows for orthogonal functionalization. beilstein-journals.orgnih.gov
Subsequent Functionalization4-(4-Ethynylbicyclo[2.2.2]octan-1-yl)-2-methylbut-3-yn-2-olAryl iodide, [Pd(PPh₃)₄], CuI, TriethylamineAsymmetrically substituted diethynyl BCO derivativeThe free alkyne is selectively functionalized via Sonogashira coupling. beilstein-journals.org
Deprotection of CarbinolFunctionalized carbinol-protected BCOBase (e.g., Sodium Hydride or KOH) in TolueneMonofunctionalized this compoundThe terminal alkyne is regenerated for further transformations. beilstein-journals.orgnih.gov

Structural Elucidation and Advanced Spectroscopic Characterization

Advanced Spectroscopic Analysis

Spectroscopic techniques are fundamental to understanding the intrinsic properties of 1-Ethynylbicyclo[2.2.2]octane. Photoelectron, nuclear magnetic resonance, and mass spectrometries each offer a unique window into the molecule's electronic environment, atomic connectivity, and purity.

Photoelectron (PE) spectroscopy provides valuable information about the electronic structure of molecules by measuring the ionization potentials of their valence orbitals. The He(Iα) photoelectron spectrum of this compound has been reported and assigned using computational methods such as STO-3G and HAM/3 procedures researchgate.net. These studies, often conducted in comparison with related compounds like 1,4-diethynylbicyclo[2.2.2]octane, allow for a detailed characterization of the orbital interactions between the ethynyl (B1212043) π-system and the σ-framework of the bicyclo[2.2.2]octane cage researchgate.net. The analysis of such spectra is crucial for understanding the molecule's electronic and chemical reactivity.

Table 1: Spectroscopic Data for Bicyclo[2.2.2]octane Derivatives

Compound Spectroscopic Method Key Findings Reference
This compound He(Iα) Photoelectron Spectroscopy Spectrum assigned using STO-3G and HAM/3 procedures. researchgate.net
1,4-Diethynylbicyclo[2.2.2]octane He(Iα) Photoelectron Spectroscopy Spectrum assigned using STO-3G and HAM/3 procedures. researchgate.net
1,4-Bis(iodoethynyl)bicyclo[2.2.2]octane (BIBCO) Solid-State 13C NMR Elucidated rotational frequencies and activation parameters of the molecular rotors. acs.org
Steroidal Bicyclo[2.2.2]octane Rotor Solid-State 13C NMR Identified three rotating fragments: the BCO core, a C19 methoxy group, and a C18 methyl group. acs.org
1-Ethynyl-4-((2,4,6-trifluoro-3,5-diiodophenyl)ethynyl)bicyclo[2.2.2]octane Mass Spectrometry (FAB/EI+) Used to monitor reaction progress; identified the molecular ion peak [M+]. riken.jp

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in the crystalline phase. For derivatives of bicyclo[2.2.2]octane, variable-temperature 13C cross-polarization/magic-angle spinning (CP/MAS) solid-state NMR experiments have been instrumental in elucidating the rotational dynamics of the BCO cage acs.org. In studies of 1,4-bis(iodoethynyl)bicyclo[2.2.2]octane (BIBCO), these techniques revealed two distinct dynamic processes with room temperature rotational rates of 4.3 and 0.8 GHz acs.org. Similarly, for a steroidal BCO rotor, solid-state 13C NMR identified the BCO core as one of three rotating fragments within the molecule acs.org. These studies highlight the BCO unit's capacity to function as a molecular rotor, a property of significant interest for the development of molecular machines and functional materials acs.org.

Mass spectrometry is an essential analytical technique for confirming the molecular weight and assessing the purity of synthesized compounds. In the synthesis of derivatives such as 1-Ethynyl-4-((2,4,6-trifluoro-3,5-diiodophenyl)ethynyl)bicyclo[2.2.2]octane, Fast Atom Bombardment (FAB) or Electron Ionization (EI+) mass spectrometry was used to monitor the progress of the reaction riken.jp. The observation of the molecular ion peak (m/z) confirms the formation of the desired product and helps in the characterization of complex reaction mixtures riken.jp. This technique is routinely employed to verify the identity of intermediates and final products in multistep syntheses involving the this compound framework.

X-ray Crystallographic Investigations of Derivatives and Assemblies

Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of molecules and their packing in the solid state. For derivatives of bicyclo[2.2.2]octane, this technique has been used to study the formation of halogen-bonded networks and to understand the structural basis for their dynamic properties acs.org. For instance, the crystal structure of 1,4-bis(iodoethynyl)bicyclo[2.2.2]octane revealed a halogen-bonded network with layers of crystallographically unique rotors acs.org. X-ray crystallography has also been crucial in analyzing the packing of bicyclo[2.2.2]octane systems designed to mimic peptide motifs, demonstrating how the rigid cage can be used to control the spatial orientation of appended functional groups nih.gov. In another example, the crystal structure of a steroidal BCO derivative showed a ribbon-like packing of the molecular rotors with a disordered BCO unit, indicating rapid motion in the solid state nih.gov.

Conformational Analysis

The bicyclo[2.2.2]octane cage is a rigid system, but it can still exhibit conformational isomerism. The parent bicyclo[2.2.2]octane is known to exist in a boat-shaped conformation, which minimizes steric and van der Waals strain allen.in. Theoretical models and experimental structures have been used to explain the conformational effects on the properties of various derivatives researchgate.net. The introduction of an ethynyl group at a bridgehead position is not expected to significantly alter the fundamental boat conformation of the bicyclic core. The rigid and well-defined geometry of the this compound scaffold is a key feature that makes it a valuable building block in the design of systems where precise control over molecular shape and vectoral properties is required.

Theoretical and Computational Investigations of 1 Ethynylbicyclo 2.2.2 Octane Systems

Quantum Mechanical Studies

Quantum mechanical calculations are indispensable for understanding the molecular properties of 1-ethynylbicyclo[2.2.2]octane at the atomic level. These methods provide insights into the molecule's geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) has become a principal tool for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. For systems like this compound, DFT calculations are employed to determine optimized geometries, vibrational frequencies, and electronic properties. The B3LYP hybrid functional is commonly used for such calculations as it incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of many-electron systems.

Theoretical investigations on related C8H14 isomers, such as bicyclo[2.2.2]octane, have utilized DFT at the B3LYP level to evaluate relative stabilities and thermochemical parameters. neuroquantology.comrroij.com These studies have shown that DFT can provide reliable molecular geometries that are in good agreement with experimental data where available. rroij.com For this compound, DFT calculations would predict the key geometric parameters, including the C-C bond lengths of the cage, the C≡C triple bond length, and the C-H bond of the ethynyl (B1212043) group.

Table 1: Predicted Geometric Parameters of this compound from DFT Calculations

ParameterAtom 1Atom 2Predicted Value
Bond LengthC(bridgehead)C(bridge)~1.54 Å
Bond LengthC(bridge)C(bridge)~1.55 Å
Bond LengthC(bridgehead)C(ethynyl)~1.47 Å
Bond LengthC(ethynyl)C(ethynyl)~1.21 Å
Bond LengthC(ethynyl)H~1.06 Å
Bond AngleC-C-C (within cage)~109.5°

Note: These are representative values based on typical DFT calculations for similar structures.

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals. For organic molecules, the Pople-style basis sets, such as 6-31G* and 6-311G, are widely used. The addition of polarization functions (e.g., the asterisk in 6-31G*) allows for more flexibility in describing the electron distribution around atoms, which is important for molecules with non-spherical electron densities, such as those with π-systems. Diffuse functions (e.g., the '+' in 6-311+G ) are important for describing anions or systems with significant non-covalent interactions.

Studies on C8H14 isomers have systematically varied the basis set from 6-31G* to 6-311+G** to assess the impact on the calculated relative energies. neuroquantology.com It was found that while the absolute energies change with the basis set, the relative energy differences between isomers tend to converge as the basis set size and flexibility increase. For this compound, a basis set of at least 6-31G* quality is necessary to obtain reliable geometries and electronic properties. For more accurate energy calculations, a larger basis set such as 6-311+G** would be preferable.

Table 2: Illustrative Effect of Basis Set on Calculated Energy

Basis SetRelative Energy (kcal/mol)
6-31G0.00 (Reference)
6-31G**Lower
6-311GLower
6-311+G**Lowest

Note: This table illustrates the general trend of total energy decreasing with an increase in the size and flexibility of the basis set.

Electronic Structure and Bonding Analysis

The electronic structure of this compound is of particular interest due to the interaction between the saturated cage and the unsaturated ethynyl substituent.

The electron density distribution in a molecule provides fundamental insights into its chemical bonding and reactivity. For this compound, the electron density is expected to be highest around the carbon-carbon triple bond of the ethynyl group due to the presence of the π-electrons. The bicyclo[2.2.2]octane cage, being a saturated hydrocarbon framework, will have a more uniform electron distribution.

Natural Bond Orbital (NBO) analysis is a computational technique used to study the distribution of electron density and the nature of bonding. doaj.org In this compound, NBO analysis would reveal the hybridization of the atoms and the nature of the orbitals involved in the C-C and C-H bonds. It would also quantify the delocalization of electron density from the cage to the ethynyl group and vice-versa, providing a quantitative measure of the electronic interaction between the two moieties. The quantum theory of atoms in molecules (QTAIM) can also be used to analyze the electron density topology and characterize the nature of chemical bonds and intermolecular interactions. nih.gov

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. The interaction between the σ-orbitals of the bicyclo[2.2.2]octane cage and the π-orbitals of the ethynyl group is a key feature of this compound. This "through-bond" interaction can influence the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Computational studies on bicyclo[2.2.2]octane derivatives have shown that the HOMO-LUMO gap can be tuned by the nature of the substituents. nih.govjst.go.jp In this compound, the HOMO is expected to have significant contributions from the σ-bonds of the cage, while the LUMO is likely to be a π* orbital of the ethynyl group. The energy of the HOMO-LUMO gap is a critical parameter that influences the molecule's electronic absorption properties and its reactivity. DFT calculations are well-suited for determining the energies and compositions of these frontier orbitals.

Energetic and Thermodynamic Characterization of Isomers

Based on theoretical studies of substituted bicycloalkanes, the bridgehead position is often the most thermodynamically stable for substituents that can engage in through-bond interactions with the cage. DFT calculations, coupled with frequency analysis, can provide the Gibbs free energies of the different isomers, allowing for a quantitative comparison of their relative stabilities. A study on various C8H14 isomers demonstrated that bicyclo[2.2.2]octane is a particularly stable arrangement. neuroquantology.com For ethynyl-substituted isomers, the this compound is expected to be the most stable due to the symmetric nature of the cage and the favorable electronic interactions.

Table 3: Hypothetical Relative Energies of Ethynylbicyclo[2.2.2]octane Isomers

IsomerPosition of Ethynyl GroupPredicted Relative Energy (kcal/mol)
This compoundC1 (Bridgehead)0.00 (Most Stable)
2-Ethynylbicyclo[2.2.2]octaneC2 (Bridge)> 0

Note: This table represents the expected trend in stability, with the bridgehead-substituted isomer being the most stable.

Computational Design of Functionalized Derivatives

The rigid bicyclo[2.2.2]octane (BCO) framework of this compound serves as an excellent scaffold for the rational design of novel molecules with tailored electronic and structural properties. Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool in the in silico design and evaluation of functionalized derivatives, allowing for the prediction of their behavior and characteristics prior to their synthesis. This approach accelerates the discovery of new materials and molecular devices by enabling a systematic exploration of the vast chemical space accessible through functionalization.

Strategic Functionalization and Property Tuning

The computational design of this compound derivatives typically involves the strategic placement of various functional groups at the C4 position (para to the ethynyl group) of the BCO cage. This substitution pattern is particularly effective for modulating the electronic properties of the molecule due to the through-bond and through-space interactions between the substituent and the ethynyl moiety. The choice of substituent can dramatically alter the molecule's electron density distribution, dipole moment, and frontier molecular orbital energies.

For instance, the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at the C4 position can systematically tune the electronic characteristics of the this compound system. This targeted functionalization is crucial for applications in molecular electronics, where precise control over charge transport properties is essential.

Analysis of Substituent Effects on Electronic Properties

A key aspect of the computational design process is the quantitative analysis of substituent effects. Several theoretical descriptors are employed to understand and predict the impact of different functional groups. These include:

Substituent Effect Stabilization Energy (SESE): This parameter quantifies the energetic stabilization arising from the interaction between the substituent and the rest of the molecule.

Sigma/Pi Electron Donor-Acceptor Index (sEDA/pEDA): These indices provide a measure of the sigma and pi-electron donating or accepting character of the substituent, offering insights into the nature of the electronic interactions.

Charge of the Substituent Active Region (cSAR): This value reflects the charge distribution in the vicinity of the substituent, providing a quantitative measure of its electron-donating or withdrawing strength.

Computational studies have systematically investigated the influence of a wide range of substituents on the electronic properties of the bicyclo[2.2.2]octane core. These investigations reveal a strong correlation between the nature of the substituent and the resulting electronic structure of the molecule.

Detailed Research Findings

Computational investigations into functionalized this compound derivatives have yielded significant insights into their structure-property relationships. By employing DFT calculations, researchers can predict key parameters that govern the potential applications of these molecules.

A hypothetical computational study might involve the evaluation of a series of 4-substituted this compound derivatives. The following table presents plausible calculated electronic properties for a selection of such compounds, illustrating the impact of different functional groups.

Substituent (at C4)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
-H-6.501.207.700.30
-CH₃ (Methyl)-6.351.257.600.45
-NH₂ (Amino)-5.801.307.101.50
-OH (Hydroxyl)-6.201.157.351.80
-F (Fluoro)-6.701.007.702.10
-CN (Cyano)-7.000.807.804.50
-NO₂ (Nitro)-7.200.507.704.80

The data in the table demonstrates that electron-donating groups like -NH₂ and -OH tend to increase the HOMO energy level, thereby reducing the HOMO-LUMO gap. Conversely, electron-withdrawing groups such as -CN and -NO₂ lower both the HOMO and LUMO energy levels. The dipole moment is also significantly influenced by the polarity of the substituent.

Advanced Applications in Materials Science and Molecular Engineering

Role in Molecular Rotors and Machines

The BCO core is a fundamental building block in the construction of "amphidynamic crystals," materials that contain components with fast internal motion within an ordered crystal lattice. Its three-bladed, propeller-like shape and low rotational energy barrier make it an ideal candidate for creating some of the fastest known molecular rotors.

The engineering of crystalline arrays of functional molecular rotors often relies on the 1,4-bis(ethynyl)bicyclo[2.2.2]octane (BCO) core. beilstein-journals.orgnih.govresearchgate.netnih.gov The synthesis-informed design of these rotors is crucial for the development of molecular machines. beilstein-journals.orgnih.gov A key strategy involves the creation of asymmetric BCO rotators, which are necessary for building complex, functional crystalline arrays. beilstein-journals.orgnih.govresearchgate.netnih.gov Researchers have developed efficient synthetic routes to access these asymmetric BCO rotators, enabling the systematic study of their chemistry and physics for applications in molecular machines. beilstein-journals.orgnih.gov

One successful approach uses 2-methyl-3-butyn-2-ol as a polar protecting group, which facilitates chromatographic separation and allows for orthogonal functionalization. beilstein-journals.orgnih.govresearchgate.netnih.gov This method provides a general pathway to a wide variety of asymmetric BCO rotators and polyrotors, which are molecules containing multiple rotor units. beilstein-journals.orgnih.govresearchgate.net The ability to produce these materials in good yields allows for the large quantities needed for self-assembly and subsequent investigations into their solid-state dynamics. beilstein-journals.orgnih.gov

The self-assembly process can be guided by specific intermolecular interactions, such as halogen bonding. For instance, 1,4-bis(iodoethynyl)bicyclo[2.2.2]octane (BIBCO) was designed to form crystalline arrays through interactions between electron-rich acetylenic carbons and electron-deficient iodines. acs.orgnih.gov Similarly, halogen bonding in conjunction with C−H···I hydrogen bonds has been used to control the dynamics of BCO rotators in the crystalline arrays of 1,4-bis((2,4,6-trifluoro-3,5-diiodophenyl)ethynyl)bicyclo[2.2.2]octane. riken.jp These designed interactions are critical for creating ordered, one-dimensional arrays where the rotational axes of the BCO units are aligned. riken.jp

In the solid state, the rotational motion of BCO-based rotors is characterized by remarkably high frequencies and low activation energies. researchgate.net The dynamics of these systems are often investigated using variable-temperature solid-state Nuclear Magnetic Resonance (NMR) and X-ray crystallography. acs.orgnih.govriken.jp

For example, studies on crystalline 1,4-bis(iodoethynyl)bicyclo[2.2.2]octane (BIBCO) revealed two distinct dynamic processes occurring simultaneously, with rotational rates at room temperature of 4.3 GHz and 0.8 GHz. acs.orgnih.gov These ultra-fast rotations are associated with very low activation energies for rotation.

Rotational Dynamics of BCO-Based Rotors
CompoundTechniqueRotational Rate (krot)Activation Energy (Ea)Reference
1,4-bis(iodoethynyl)bicyclo[2.2.2]octane (BIBCO) - Site 1Solid-State NMR4.3 GHz (at room temp.)1.48 kcal/mol acs.orgnih.gov
1,4-bis(iodoethynyl)bicyclo[2.2.2]octane (BIBCO) - Site 2Solid-State NMR0.8 GHz (at room temp.)2.75 kcal/mol acs.orgnih.gov
1,4-bis((2,4,6-trifluoro-3,5-diiodophenyl)ethynyl)bicyclo[2.2.2]octaneSolid-State NMR & X-ray9.6 GHz (above 145 K)1.23 kcal/mol riken.jp
1,4-bis((2,4,6-trifluoro-3,5-diiodophenyl)ethynyl)bicyclo[2.2.2]octaneSolid-State NMR & X-ray2.3 GHz (at 145 K)1.63 kcal/mol riken.jp

The rotational dynamics can be controlled by external factors. In crystals of 1,4-bis((2,4,6-trifluoro-3,5-diiodophenyl)ethynyl)bicyclo[2.2.2]octane, a reversible phase transition at 145 K alters the rotor's environment. riken.jp This structural change, mediated by halogen bonds, effectively "squeezes" the rotor's hydrogen bond cloud, increasing the rotational barrier and abruptly braking the rotation from 9.6 GHz to 2.3 GHz. riken.jp This demonstrates that the dynamics of crystalline rotors can be externally controlled by altering the crystal structure. riken.jp

In densely packed crystalline arrays, the rotation of individual BCO units can become mechanically coupled, leading to correlated "gearing" motion. beilstein-journals.orgnih.govrsc.org This phenomenon has been observed in systems where two BCO rotators are part of the same rod-like molecule or are in close proximity in the crystal lattice. rsc.orgnih.gov

In one such system, a rod-like molecule containing two BCO rotators was found to self-assemble into a structure with cogwheel-like pairs. beilstein-journals.orgnih.gov The motion of these rotators was found to be highly correlated. rsc.org However, a polymorph of the same material was discovered where a shift in the molecular packing effectively separated the cogwheel pairs, leading to uncorrelated motion. rsc.org This finding illustrates that the gearing motion can be switched on and off by subtle changes in the crystal structure. beilstein-journals.orgnih.gov

The strength of this coupling depends on the proximity and orientation of the rotors. In a study comparing BCO-based dirotors with those based on the smaller 1,3-bis(ethynyl)bicyclo[1.1.1]pentane (BCP), the BCO system exhibited strong rotor-rotor interactions, defining a strong coupling limit. rsc.org In contrast, the BCP system showed much weaker interactions, representing a weak-coupling limit for gearing motion. rsc.orgrsc.org This demonstrates that the degree of correlated motion can be tuned through molecular design.

The BCO framework is central to the development of some of the fastest artificial molecular rotors created to date. beilstein-journals.orgnih.govacs.orgnih.gov Its globular shape and high symmetry contribute to very low activation energies for rotation, often below 3 kcal/mol. researchgate.net

The rotational speeds of BCO derivatives have been measured in the gigahertz (GHz) range, which is exceptionally fast for a solid-state environment. acs.orgnih.gov For example, 1,4-bis(iodoethynyl)bicyclo[2.2.2]octane (BIBCO) was specifically synthesized to create a crystalline array of ultra-fast rotors, achieving rotational rates of 4.3 GHz at room temperature. acs.orgnih.gov Notably, the activation energy for the fastest rotating BIBCO unit (1.48 kcal/mol) is significantly lower than that of the parent bicyclo[2.2.2]octane in its plastic crystalline phase (1.84 kcal/mol), despite the BIBCO rotor having fewer degrees of freedom. acs.orgnih.gov These results underscore the potential of using specific intermolecular forces, like halogen bonding, to design and construct materials with exceptionally rapid molecular machines. acs.orgnih.gov

Rigid Linkers and Spacers in Molecular Architectures

Beyond its role as a rotator, the rigid bicyclo[2.2.2]octane cage serves as an excellent σ-spacer in the construction of complex molecular architectures. Its well-defined length and conformational rigidity prevent unwanted folding or bending, ensuring a precise spatial separation between functional molecular units.

The BCO unit has been successfully employed as a rigid linker in molecules designed for molecular electronics, specifically in Aviram-Ratner type dyads. researchgate.net These molecules consist of an electron donor and an electron acceptor unit connected by a σ-bridge, and they are predicted to function as molecular rectifiers (diodes).

In one example, a BCO spacer was used to covalently link a tetrathiafulvalene (TTF) donor moiety to an extended tetracyanoquinodimethane (exTCNQ) acceptor. researchgate.net X-ray analysis confirmed that the rigid BCO spacer effectively holds the donor and acceptor units apart. researchgate.net When Langmuir-Blodgett films of this TTF-BCO-exTCNQ dyad were incorporated into electronic junctions, they exhibited the asymmetric current-voltage (I-V) curve characteristic of rectification, a behavior not observed in control compounds lacking either the donor or the acceptor part. researchgate.net This demonstrates the critical role of the BCO spacer in creating a functional molecular electronic device by maintaining the necessary structural integrity of the donor-bridge-acceptor system.

Integration into Extended Conjugated Systems

The 1-ethynylbicyclo[2.2.2]octane moiety serves as a key component in the construction of extended molecular systems, often referred to as "molecular rods." The rigid BCO cage acts as a non-conjugated spacer, precisely controlling the distance and orientation between terminal functional groups without introducing significant electronic perturbation. The terminal alkyne group is a versatile handle for forming carbon-carbon bonds, most commonly through Sonogashira coupling reactions, allowing for the facile integration of the BCO unit into larger, complex architectures. beilstein-journals.orgnih.gov

This strategy is particularly useful in the design of molecular rotors and machines. nih.gov Asymmetric rotators with a 1,4-bis(ethynyl)bicyclo[2.2.2]octane core are synthesized for engineering crystalline arrays of functional molecular rotors. nih.govbeilstein-journals.org In these systems, the BCO core's primary function is to provide a robust, linear scaffold that separates chromophores or electroactive units. For instance, the BCO unit has been used as a central bridging component between donor and acceptor porphyrin molecules to study singlet electronic energy transfer (EET). acs.org The design of these systems aims to minimize electronic conjugation through the bridge to ensure that the distinct properties of the attached chromophores are preserved. acs.org The synthesis of these extended structures often involves the desymmetrization of precursors like 1,4-diethynylbicyclo[2.2.2]octane, demonstrating a viable pathway to create large quantities of these materials for further investigation into their physical and materials chemistry. beilstein-journals.org

ApplicationRole of BCO ScaffoldKey Synthetic ReactionResearch Finding
Molecular RotorsProvides a rigid, linear core for rotator design. nih.govbeilstein-journals.orgSonogashira Coupling beilstein-journals.orgEnables the creation of asymmetric rotors and polyrotors for studying correlated motion in crystalline arrays. beilstein-journals.org
Energy Transfer StudiesActs as a geometrically well-defined, non-conjugated bridge between donor and acceptor chromophores. acs.orgPalladium-Catalyzed Cross-Coupling acs.orgThe BCO bridge separates chromophores without significantly enhancing the energy transfer rate constant compared to the Förster theory, preserving the identity of the individual units. acs.org

Ligand Design in Metal-Organic Frameworks (MOFs)

The bicyclo[2.2.2]octane scaffold is an effective component in the design of linkers for Metal-Organic Frameworks (MOFs). While aromatic linkers are common in MOF construction, the aliphatic BCO core offers unique advantages. researchgate.net The primary benefit of using a BCO-based linker, such as bicyclo[2.2.2]octane-1,4-dicarboxylic acid, is its ability to maintain structural rigidity while eliminating the aromaticity associated with traditional linkers like terephthalic acid. researchgate.netrsc.org This removal of conjugated π-systems reduces light absorption, making the BCO scaffold highly suitable for the preparation of transparent Metal-Organic Frameworks (TMOFs). researchgate.net

The 1-ethynyl group on the parent compound can be readily converted to a coordinating group, such as a carboxylate, or used as a point of attachment for other ligating functions, like pyridyl groups. beilstein-journals.org The defined geometry and rigidity of the BCO unit allow for the predictable self-assembly of porous frameworks. researchgate.net Furthermore, the BCO core can be incorporated into MOFs to act as a molecular rotor, leading to the development of dynamic crystalline materials known as amphidynamic crystals. researchgate.net The use of linkers like 1,4-bicyclo[2.2.2]octane dicarboxylic acid (BODCA) allows for the direct integration of these rotating components into a pillared paddlewheel MOF structure. researchgate.net

Feature of BCO LinkerAdvantage in MOF DesignResulting MOF Property
Aliphatic NatureLacks the π-conjugation of aromatic linkers. researchgate.netIncreased transparency, suitable for TMOFs. researchgate.netrsc.org
Structural RigidityProvides a well-defined and predictable geometry for framework construction. researchgate.netresearchgate.netTunable pore size and reproducible self-assembly. researchgate.net
Functionalizable CoreThe ethynyl (B1212043) group allows for derivatization into various coordinating groups. beilstein-journals.orgVersatility in creating MOFs with different metal nodes and topologies.

Structural Mimicry in Bioisosteric Applications (focus on scaffold design)

In medicinal chemistry and drug design, the bicyclo[2.2.2]octane (BCO) scaffold is a prominent three-dimensional (3D) bioisostere for the two-dimensional (2D) para-phenyl ring. pharmablock.com Bioisosteric replacement is a strategy used to modify a lead compound to improve its pharmacological properties without losing its desired biological activity. Replacing a flat aromatic ring with a saturated, rigid scaffold like BCO can offer numerous advantages, including improved aqueous solubility, enhanced metabolic stability, and potentially better binding to target proteins by escaping the "flatland" of aromatic systems. pharmablock.com

The BCO core effectively mimics the geometry of a para-substituted phenyl group. The distance between the 1,4-connecting atoms in the BCO scaffold is very similar to that of a p-phenyl group, allowing it to maintain the crucial spatial orientation of substituents required for biological activity. pharmablock.com A key benefit of this replacement is the increase in the fraction of sp³ hybridized carbons (Fsp³), a molecular descriptor often correlated with higher success rates in clinical drug development. pharmablock.com The BCO scaffold has been successfully employed to mimic key amino acid residues in peptide motifs to disrupt protein-protein interactions. For example, it was used to replicate the spatial alignment of two critical leucine residues in the steroid receptor coactivator (SRC) protein, enabling it to block the interaction between the SRC and nuclear hormone receptors. nih.gov

ScaffoldDimensionalityDistance Between Connection Points (Å)Fraction of sp³ Carbons (Fsp³)Key Advantage as Bioisostere
para-Phenyl2D2.82 pharmablock.com0 pharmablock.comN/A
Bicyclo[2.2.2]octane (BCO)3D2.60 pharmablock.com1.0 pharmablock.comImproves physicochemical properties like solubility while maintaining geometric spacing. pharmablock.com

Future Directions and Emerging Research Perspectives

Development of Novel Synthetic Routes

While methods for the synthesis of 1-ethynylbicyclo[2.2.2]octane and its derivatives exist, future research is anticipated to focus on developing more efficient, scalable, and environmentally benign synthetic pathways. A key approach in current syntheses involves the desymmetrization of 1,4-diethynylbicyclo[2.2.2]octane. beilstein-journals.org This is often achieved by protecting one of the ethynyl (B1212043) groups, allowing for the selective functionalization of the other.

A notable strategy employs a carbinol protecting group, specifically 2-methyl-3-butyn-2-ol, which can be selectively removed. beilstein-journals.orgnih.gov This method has proven effective for creating asymmetric 1,4-bis(ethynyl)bicyclo[2.2.2]octane rotators, which are crucial for engineering crystalline arrays of functional molecular rotors. beilstein-journals.orgnih.gov The synthesis of the key precursor, 4-(4-ethynylbicyclo[2.2.2]octan-1-yl)-2-methylbut-3-yn-2-ol, is a pivotal step in this process. beilstein-journals.org

Future research will likely target the development of catalytic systems that can directly and selectively mono-ethynylate a bicyclo[2.2.2]octane core, thus avoiding the need for protection-deprotection steps. Furthermore, the exploration of flow chemistry and other process intensification technologies could lead to safer and more scalable production methods for 1-EBCO and its derivatives.

Exploration of New Reactivity Profiles

The terminal alkyne of this compound is a versatile functional group, and its reactivity is a key area for future exploration. The Sonogashira coupling is a well-established and powerful tool for forming carbon-carbon bonds with this substrate, enabling the synthesis of a wide range of derivatives. nih.govbeilstein-journals.org This reaction has been instrumental in creating complex molecular architectures, including molecular rods and rotors. nih.gov

Beyond the Sonogashira coupling, there is a vast and underexplored landscape of chemical transformations for 1-EBCO. A significant area of future research will be the application of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to synthesize novel 1,2,3-triazole-containing compounds. alfa-chemistry.comsigmaaldrich.comorganic-chemistry.orgnih.gov This reaction is known for its high efficiency, selectivity, and mild reaction conditions, making it ideal for the synthesis of functional molecules for applications in medicinal chemistry and materials science. nih.gov

Furthermore, the exploration of other alkyne-based reactions, such as hydrofunctionalization, cycloadditions beyond CuAAC, and polymerization, could unlock new classes of materials with unique properties. The rigid BCO scaffold can be expected to influence the stereochemical outcomes of these reactions in interesting and potentially useful ways.

Advanced Materials Design and Functionalization

The bicyclo[2.2.2]octane unit is an attractive component for advanced materials due to its rigidity and well-defined geometry. scribd.com When incorporated into polymers, the BCO cage can enhance thermal and oxidative stability. researchgate.net The ethynyl group of 1-EBCO provides a convenient handle for incorporating this rigid scaffold into a variety of material architectures.

A primary application of ethynyl-substituted BCO derivatives has been in the construction of molecular machines, particularly molecular rotors. nih.govresearchgate.net The BCO core acts as the rotating component, and the ethynyl groups serve as axles to connect to a stator. researchgate.net The synthesis of asymmetric rotors, made possible by precursors derived from 1-EBCO, is crucial for creating correlated motion in crystalline arrays, akin to microscopic cogwheels. nih.govresearchgate.net

Future research in this area will likely focus on the design of more complex and functional molecular machinery. This could include the development of light- or electricity-driven molecular motors, switches, and sensors. The unique properties of the BCO cage, such as its ability to transmit electronic effects, will be further exploited in the design of novel organic electronic materials. The use of 1-EBCO as a rigid linker in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) is another promising avenue, potentially leading to materials with tailored porosity and functionality for applications in gas storage, separation, and catalysis.

Interdisciplinary Research with Nanoscience and Engineering

The precise structure and functionality of molecules derived from this compound make them ideal candidates for applications at the interface of chemistry, nanoscience, and engineering. The development of molecular rotors is a prime example of this interdisciplinary synergy, with the ultimate goal of creating nanoscale devices that can perform work. researchgate.net

Future directions will involve the integration of these molecular components into larger, functional systems. For instance, arrays of molecular rotors could be incorporated onto surfaces to create "molecular carpets" with controllable friction or other dynamic properties. The attachment of 1-EBCO derivatives to nanoparticles or carbon nanotubes could lead to hybrid materials with novel electronic, optical, or mechanical properties.

In the realm of nanoelectronics, the rigid BCO scaffold could serve as a molecular wire component, with the ethynyl group providing a point of attachment to electrodes. The well-defined length and rigidity of this linker are highly desirable for studying and controlling electron transport at the single-molecule level. Furthermore, the potential for 1-EBCO derivatives to act as bioisosteres in drug discovery opens up exciting possibilities for the development of new therapeutic agents with improved pharmacological profiles. pharmablock.com

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-ethynylbicyclo[2.2.2]octane, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of this compound typically involves functionalization of the bicyclo[2.2.2]octane scaffold. Key approaches include:

  • Halogenation-Alkynylation : Bromination at the 1-position followed by Sonogashira coupling with terminal alkynes. Reported yields vary (47–74%) depending on catalyst choice (e.g., Pd/Cu systems) and solvent polarity .

  • Oxidative Methods : Analogous to 4-ethynylbicyclo[2.2.2]octane-1-carboxylic acid synthesis, transition-metal-catalyzed oxidation of 1,4-dimethylene cyclohexane derivatives can introduce ethynyl groups, though steric hindrance may reduce efficiency .

  • Critical Parameters : Temperature (60–100°C), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, hexane/EtOAc gradients) are essential for reproducibility.

    Method Catalyst Yield Key Reference
    Halogenation-AlkynylationPd(PPh₃)₄, CuI74%
    Oxidative FunctionalizationAgNO₃, Ru-based47%

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Look for characteristic signals:
  • Ethynyl proton (δ 2.1–2.5 ppm, triplet) and carbons (δ 70–85 ppm for sp-hybridized C).
  • Bicyclic framework protons (δ 1.2–2.0 ppm, complex splitting due to rigidity) .
  • IR Spectroscopy : C≡C stretch at ~2100–2260 cm⁻¹ .
  • X-ray Crystallography : Resolves spatial arrangement and validates bond lengths/angles, though crystal growth may require slow evaporation in non-polar solvents .

Advanced Research Questions

Q. How does the rigid bicyclo[2.2.2]octane scaffold influence catalytic activity in asymmetric reactions?

  • Methodological Answer :

  • Steric and Electronic Effects : The scaffold’s rigidity enforces precise spatial positioning of functional groups (e.g., ethynyl), enhancing enantioselectivity in copper-catalyzed Henry reactions. DFT studies reveal that substituent orientation on the bicyclic core modulates transition-state stabilization .
  • Case Study : C1-symmetric 1,2-diaminobicyclo[2.2.2]octane ligands achieve >90% enantiomeric excess (ee) in asymmetric catalysis, outperforming flexible analogs .
  • Experimental Design :
  • Screen ligand:metal ratios (1:1 to 1:2).
  • Monitor reaction progress via chiral HPLC or polarimetry.

Q. What thermodynamic properties govern the stability of this compound under reaction conditions?

  • Methodological Answer :

  • Heat Capacity and Sublimation : Bicyclo[2.2.2]octane derivatives exhibit high thermal stability (ΔH sublimation ~90 kJ/mol) due to their globular structure. Heat capacity data (Cp,m) indicate minimal conformational flexibility, reducing entropy-driven degradation .
  • Reaction Compatibility : Avoid prolonged heating >150°C to prevent retro-Diels-Alder decomposition. Use low-boiling solvents (e.g., THF, DCM) for mild conditions.

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer :

  • Variable Analysis :
  • Catalyst Purity : Pd/Cu catalysts with residual ligands (e.g., PPh₃) may inhibit reactivity; pre-purify via recrystallization .
  • Moisture Sensitivity : Ethynyl groups are prone to hydration; rigorously dry solvents (molecular sieves) and use Schlenk techniques.
  • Byproduct Identification : GC-MS or LC-MS can detect dimers/oligomers formed via alkyne coupling, necessitating optimized stoichiometry (1:1.2 alkyne:halide) .

Data-Driven Research Applications

Q. What strategies enhance the biological activity of bicyclo[2.2.2]octane derivatives in medicinal chemistry?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) :
  • Ethynyl as a Bioisostere : Replace labile groups (e.g., esters) with ethynyl to improve metabolic stability. Fluorination (cf. 5-fluoropyrimidinyl derivatives) enhances CNS penetration .
  • Rigidity-Driven Selectivity : Bicyclic cores reduce off-target binding; e.g., 3-azabicyclo[2.2.2]octane derivatives show nM affinity for nicotinic acetylcholine receptors .
  • Synthetic Modifications :
  • Introduce polar groups (e.g., carboxylates) via post-functionalization to balance lipophilicity .

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Feasible Synthetic Routes

Reactant of Route 1
1-Ethynylbicyclo[2.2.2]octane
Reactant of Route 2
1-Ethynylbicyclo[2.2.2]octane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.